2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 2-phenylacetamide with 4-(1,3-thiazol-2-ylsulfamoyl)phenyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents.
Medicine: Due to its anti-inflammatory and anticancer properties, it is studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in bacteria, fungi, and cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can be compared with other thiazole derivatives, such as:
- 2-chloro-N-(4-(1,3-thiazol-2-ylsulfamoyl)phenyl)acetamide
- 2-phenoxy-N-(4-(1,3-thiazol-2-ylsulfamoyl)phenyl)acetamide
These compounds share similar structural features but differ in their substituents, which can affect their biological activities and chemical properties.
Properties
Molecular Formula |
C17H15N3O3S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O3S2/c21-16(12-13-4-2-1-3-5-13)19-14-6-8-15(9-7-14)25(22,23)20-17-18-10-11-24-17/h1-11H,12H2,(H,18,20)(H,19,21) |
InChI Key |
INPMDKHSXKXLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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